molecular formula C7H7NO3 B8730230 2,4-Dihydroxybenzaldehyde oxime

2,4-Dihydroxybenzaldehyde oxime

Cat. No.: B8730230
M. Wt: 153.14 g/mol
InChI Key: YIAZXUFZAYNWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzene, featuring hydroxyl groups at the 1 and 3 positions and a hydroxyimino group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxybenzaldehyde oxime typically involves the reaction of benzene-1,3-diol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde oxime undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,4-Dihydroxybenzaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and other cellular processes. The hydroxyl groups can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Comparison

2,4-Dihydroxybenzaldehyde oxime is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-(hydroxyiminomethyl)benzene-1,3-diol

InChI

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H

InChI Key

YIAZXUFZAYNWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NO

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A stirred solution of 2.0 grams (0.013 mole) of 1-(2,4-dihydroxyphenyl)ethan-1-one (commercially available) and 1.4 grams (0.019 mole) of hydroxylamine hydrochloride in 20 mL of water and 100 mL of ethanol was cooled to about 0° C. to 4° C. and 2.7 grams (0.068 mole) of sodium hydroxide was added. Upon completion of addition the reaction mixture was warmed to reflux where it stirred during a 30 minute period. After this time the reaction mixture was cooled to ambient temperature and 400 mL of aqueous 5% hydrochloric acid was added. The mixture was extracted with diethyl ether, and the extract was washed with water. The organic layer was dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure, yielding 1.5 grains of the subject compound.
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